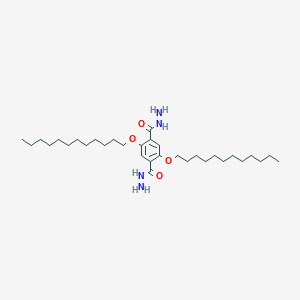![molecular formula C12H13BO2S B12506885 2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane](/img/structure/B12506885.png)
2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane typically involves the palladium-catalyzed coupling of 2-iodothiophenol with phenylacetylene . This reaction proceeds under mild conditions and yields the desired product in moderate to good yields. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dioxane or water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes.
Applications De Recherche Scientifique
2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as beta-lactamase, by binding to the active site and preventing substrate access . This interaction can lead to the potentiation of beta-lactam antibiotics in bacteria that express these enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-boronic acid pinacol ester: This compound is similar in structure but lacks the benzene ring fused to the thiophene ring.
Tris(2-(benzo[b]thiophen-2-yl)pyridinato-C3,N)iridium(III): This compound contains a similar benzothiophene core but is complexed with iridium.
Uniqueness
2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane is unique due to its specific structural features, which confer distinct electronic and chemical properties. These properties make it particularly valuable in the synthesis of advanced materials and biologically active compounds.
Propriétés
Formule moléculaire |
C12H13BO2S |
|---|---|
Poids moléculaire |
232.11 g/mol |
Nom IUPAC |
2-(1-benzothiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H13BO2S/c1-12(2)8-14-13(15-12)11-7-9-5-3-4-6-10(9)16-11/h3-7H,8H2,1-2H3 |
Clé InChI |
QYEGHRKFAWIRAQ-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(O1)(C)C)C2=CC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



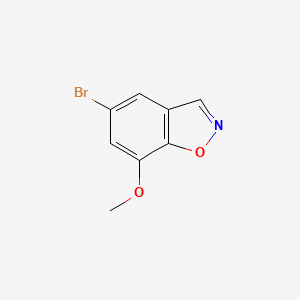
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl}pyridine](/img/structure/B12506812.png)
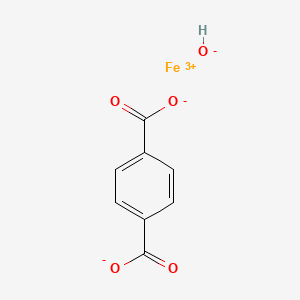
![(R)-N-[(R)-[3,5-Bis(trifluoromethyl)phenyl][2-[di(adamantan-1-yl)phosphino]phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506835.png)
![N-(2,4-difluorophenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506841.png)
![Sodium 2-amino-3-{[2,3-bis(hexadecanoyloxy)propyl phosphonato]oxy}propanoic acid](/img/structure/B12506846.png)
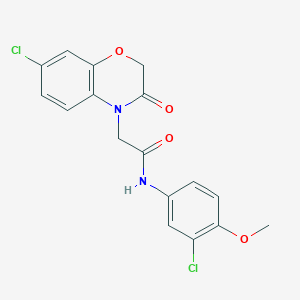
![2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12506857.png)
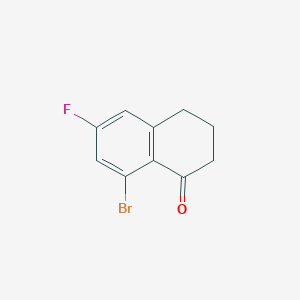
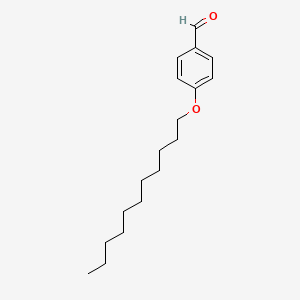
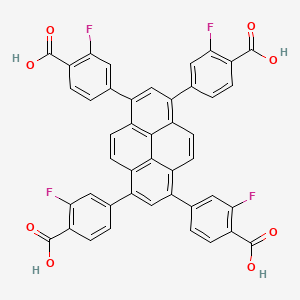
![(2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride](/img/structure/B12506897.png)
